molecular formula C4H9ClN4 B1446794 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride CAS No. 4320-99-4

2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1446794
CAS No.: 4320-99-4
M. Wt: 148.59 g/mol
InChI Key: OZEXKHWKOSLTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Formation of Azide: The starting material, such as an alkyl halide, is converted to an azide using sodium azide in an appropriate solvent.

    Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Amination and Hydrochloride Formation: The triazole derivative is then aminated, and the resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed on the triazole ring or the amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole or amine derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its activity and selectivity.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound with a similar triazole ring structure.

    2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine: A regioisomer with the triazole ring attached at a different nitrogen atom.

    2-(4H-1,2,3-Triazol-4-yl)ethan-1-amine: Another regioisomer with the triazole ring attached at the fourth position.

Uniqueness: 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions. This compound’s hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-(triazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-4-8-6-2-3-7-8;/h2-3H,1,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEXKHWKOSLTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.